molecular formula C19H24N4 B10863498 7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10863498
M. Wt: 308.4 g/mol
InChI Key: UGDJPZRKEQCHPU-UHFFFAOYSA-N
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Description

7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or nickel, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-benzyl-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has unique structural features that may confer specific biological activities. Its distinct substituents can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

7-benzyl-5,6-dimethyl-3-(2-methylpropyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C19H24N4/c1-13(2)10-22-12-21-19-17(18(22)20)14(3)15(4)23(19)11-16-8-6-5-7-9-16/h5-9,12-13,20H,10-11H2,1-4H3

InChI Key

UGDJPZRKEQCHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC(C)C)CC3=CC=CC=C3)C

Origin of Product

United States

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